Cas no 22255-17-0 (2-amino(carboxy)methylcyclopropane-1-carboxylic acid)
2-amino(carboxy)methylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Cyclopropaneaceticacid, a-amino-2-carboxy-
- 2-[Amino(carboxy)methyl]cyclopropanecarboxylic acid
- cyclopropaneacetic acid, alpha-amino-2-carboxy-
- 2-amino(carboxy)methylcyclopropane-1-carboxylic acid
- PDSP2_000797
- GZOVEPYOCJWRFC-UHFFFAOYSA-N
- AKOS030592508
- 2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid
- DTXSID20944912
- FT-0694129
- L-CCG I
- CCPG
- 3,4-Cyclopropylglutamate
- (alpha-Carboxycyclopropyl)glycine
- alpha-(Carboxycyclopropyl)glycine
- SCHEMBL10379762
- 22255-17-0
- L-2-(Carboxypropyl)glycine
- L-CCG III
- 2-(amino(carboxy)methyl)cyclopropane-1-carboxylic acid
- L000347
- PDSP1_000810
- L-trans-alpha-Amino-2-carboxycyclopropaneacetic acid
- CHEBI:173420
- 2-(amino(carboxy)methyl)cyclopropanecarboxylic acid
- alpha-Amino-2-carboxycyclopropaneacetic acid
-
- MDL: MFCD24392254
- Inchi: 1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)
- InChI Key: GZOVEPYOCJWRFC-UHFFFAOYSA-N
- SMILES: OC(C1CC1C(C(=O)O)N)=O
Computed Properties
- Exact Mass: 159.05317
- Monoisotopic Mass: 159.053158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101
- XLogP3: -3.4
Experimental Properties
- Density: 1.601
- Boiling Point: 414.1°Cat760mmHg
- Flash Point: 204.3°C
- Refractive Index: 1.605
- PSA: 100.62
2-amino(carboxy)methylcyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-345627-1.0g |
2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid |
22255-17-0 | 1.0g |
$0.0 | 2023-02-22 | ||
| Enamine | EN300-345627-1g |
2-[amino(carboxy)methyl]cyclopropane-1-carboxylic acid |
22255-17-0 | 1g |
$0.0 | 2023-09-03 |
2-amino(carboxy)methylcyclopropane-1-carboxylic acid Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-amino(carboxy)methylcyclopropane-1-carboxylic acid
Introduction to 2-amino(carboxy)methylcyclopropane-1-carboxylic acid (CAS No: 22255-17-0)
2-amino(carboxy)methylcyclopropane-1-carboxylic acid, identified by the CAS number 22255-17-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This cyclic amino acid derivative has garnered considerable attention due to its unique structural properties and its potential applications in medicinal chemistry, particularly in the development of agrochemicals and pharmaceuticals. The compound’s distinctive cyclopropane ring, combined with its amino and carboxylic acid functional groups, makes it a versatile intermediate for synthesizing biologically active molecules.
The structural framework of 2-amino(carboxy)methylcyclopropane-1-carboxylic acid features a three-membered cyclopropane ring substituted with an amino group at the 2-position and a carboxylic acid group at the 1-position, with a methylene bridge connecting these functional groups. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with biological targets. The presence of both polar functional groups enhances its solubility in polar solvents, making it suitable for various synthetic transformations and biological assays.
In recent years, 2-amino(carboxy)methylcyclopropane-1-carboxylic acid has been extensively studied for its role in the synthesis of plant growth regulators (PGRs). One of the most notable derivatives is mepiquat chloride, a PGR used to control plant height by inhibiting cell elongation. The cyclopropane moiety in 2-amino(carboxy)methylcyclopropane-1-carboxylic acid is crucial for its biological activity, as it mimics natural phytohormones that regulate plant growth. Research has demonstrated that modifications to this core structure can lead to compounds with enhanced efficacy or altered spectra of activity, making it a valuable scaffold for drug discovery.
The compound’s utility extends beyond agrochemicals into the realm of pharmaceuticals. Its structural motif is reminiscent of non-proteinogenic amino acids, which have been explored as potential probes or inhibitors in enzymatic systems. For instance, studies have investigated how analogs of 2-amino(carboxy)methylcyclopropane-1-carboxylic acid can interact with enzymes involved in metabolic pathways relevant to human health. The cyclopropane ring’s rigidity can impose specific conformations on binding pockets, potentially leading to high-affinity interactions with biological targets. This has sparked interest in developing novel therapeutic agents based on this scaffold.
Recent advances in synthetic methodologies have further expanded the accessibility and diversity of derivatives derived from 2-amino(carboxy)methylcyclopropane-1-carboxylic acid. Transition-metal-catalyzed reactions, such as cross-coupling and cyclization processes, have enabled the construction of complex molecular architectures with precision. These techniques have allowed chemists to introduce various substituents at strategic positions within the molecule, tailoring its properties for specific applications. For example, fluorinated analogs have been synthesized to improve metabolic stability or binding affinity.
The biological activity of 2-amino(carboxy)methylcyclopropane-1-carboxylic acid has also been explored in the context of enzyme inhibition. Certain derivatives have shown promise as inhibitors of enzymes implicated in inflammatory diseases or cancer metabolism. The ability to modulate enzyme activity through structural modifications offers a powerful approach to developing targeted therapies. Computational modeling and high-throughput screening have accelerated the identification of lead compounds derived from this scaffold, facilitating their progression into preclinical studies.
From a synthetic perspective, 2-amino(carboxy)methylcyclopropane-1-carboxylic acid serves as a versatile building block for constructing more complex molecules. Its cyclopropane ring can serve as a rigid scaffold that defines key interactions with biological targets, while the functional groups provide handles for further derivatization. This duality has made it an attractive candidate for medicinal chemists seeking to develop novel small-molecule drugs.
The chemical synthesis of 2-amino(carboxy)methylcyclopropane-1-carboxylic acid itself involves multi-step processes that require careful optimization to ensure high yield and purity. Common strategies include ring-forming reactions such as intramolecular cyclizations followed by functional group manipulations to introduce the desired substituents. Advances in green chemistry principles have also influenced these synthetic routes, emphasizing solvent efficiency and minimal waste generation.
In conclusion, 2-amino(carboxy)methylcyclopropane-1-carboxylic acid (CAS No: 22255-17-0) is a multifaceted compound with significant potential in both agrochemical and pharmaceutical applications. Its unique structural features make it an excellent scaffold for designing biologically active molecules, particularly those targeting plant growth regulation and enzyme inhibition. Ongoing research continues to uncover new synthetic pathways and applications for this compound, underscoring its importance in modern chemical biology.
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